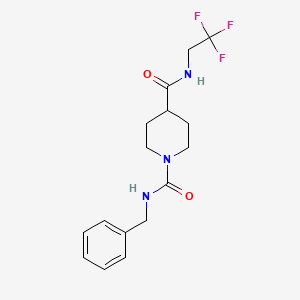![molecular formula C13H16N2OS B6576960 1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one CAS No. 851804-76-7](/img/structure/B6576960.png)
1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Imidazole compounds can be synthesized through various methods. For instance, starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted enabled the synthesis of 4,5-disubstituted imidazoles . Another method involves a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole compounds can undergo various chemical reactions. For instance, a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
4-MPME has been widely used in scientific research due to its unique properties. It has been used in studies related to pharmacology, biochemistry, and physiology, as well as in the development of new drugs and therapeutic agents. For example, 4-MPME has been used to study the effects of drugs on the central nervous system, as well as to investigate the mechanisms of action of certain drugs. Additionally, it has been used to study the effects of certain drugs on the cardiovascular system and the endocrine system.
Mecanismo De Acción
The exact mechanism of action of 4-MPME is not yet known, but it is believed to be related to its ability to interact with certain proteins in the body. It is thought to act as an agonist at certain receptors, which then activate certain signaling pathways and lead to the desired physiological effects. Additionally, 4-MPME has been shown to modulate the activity of certain enzymes, which may also contribute to its pharmacological effects.
Biochemical and Physiological Effects
4-MPME has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as to modulate the activity of certain enzymes. Additionally, it has been shown to have neuroprotective effects, as well as to modulate the activity of certain neurotransmitters. Furthermore, it has been shown to have anti-cancer effects and to modulate the activity of certain hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-MPME has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is also relatively stable in a variety of conditions. Additionally, it has a wide range of applications in scientific research, making it a versatile tool for researchers. However, it is important to note that 4-MPME is a synthetic compound, so it is important to take precautionary measures when handling it in the lab. Additionally, it is important to note that 4-MPME is not approved for human use, so it should not be used in any clinical trials or human studies.
Direcciones Futuras
Given the wide range of applications of 4-MPME in scientific research, there are many potential future directions for its use. For example, further research could be done to investigate its potential therapeutic effects and its potential use as a drug. Additionally, further research could be done to investigate its mechanism of action and its potential interactions with other drugs and compounds. Furthermore, further research could be done to investigate its potential effects on the cardiovascular system and the endocrine system. Finally, further research could be done to investigate its potential effects on the immune system and its potential use as an immunomodulator.
Métodos De Síntesis
The synthesis of 4-MPME is relatively straightforward and involves the reaction of 4-methylphenylmethylsulfanyl and 4,5-dihydro-1H-imidazol-1-one in the presence of a catalytic amount of anhydrous potassium carbonate. The reaction is carried out in an inert atmosphere and proceeds at room temperature. The product is then purified by column chromatography or recrystallization and is subsequently characterized by 1H NMR, 13C NMR, and mass spectrometry.
Safety and Hazards
The safety and hazards of imidazole compounds can vary depending on their structure. Some imidazole derivatives are commercially available drugs in the market such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Propiedades
IUPAC Name |
1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-10-3-5-12(6-4-10)9-17-13-14-7-8-15(13)11(2)16/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKNAGVJORYTSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6576883.png)
![8-(4-ethylpiperazin-1-yl)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576895.png)
![N-{6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6576901.png)
![1-benzyl-4-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B6576916.png)
![N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-1H-indole-3-carboxamide](/img/structure/B6576921.png)
![6-(4-fluorophenyl)-3-methyl-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6576929.png)
![N-benzyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6576937.png)
![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B6576952.png)
![1-{4-[(6-amino-5-nitropyrimidin-4-yl)oxy]phenyl}ethan-1-one](/img/structure/B6576954.png)
![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6576965.png)


![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B6576997.png)
![N-(3-chloro-4-methylphenyl)-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6577005.png)